5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester
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Overview
Description
5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid followed by esterification. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The resulting nitro compound is then esterified using ethanol and a suitable catalyst under reflux conditions to obtain the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully monitored and controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Methyl-4-amino-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid.
Scientific Research Applications
5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The nitro group plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid .
Uniqueness
5-Methyl-4-nitro-2-propyl-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-methyl-4-nitro-2-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-4-6-12-9(10(14)17-5-2)8(13(15)16)7(3)11-12/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNUJHFSTRYRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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